Fmoc-PEG5-NHBoc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

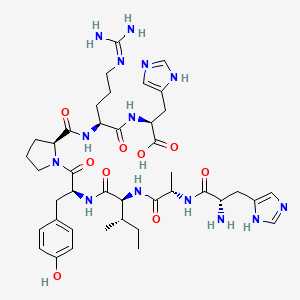

Fmoc-PEG5-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG chain with five ethylene glycol units (PEG5), and a tert-butoxycarbonyl (Boc) protected amine (NHBoc). This structure allows it to serve as a versatile linker in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG5-NHBoc typically involves the following steps:

Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.

PEGylation: The PEG chain is introduced through a series of etherification reactions, often using polyethylene glycol derivatives and appropriate catalysts.

Boc Protection: The final step involves protecting the terminal amine group with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection and PEGylation reactions.

Purification: The product is purified using techniques like column chromatography and recrystallization to achieve high purity levels (>95%).

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-PEG5-NHBoc undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc and Boc groups can be selectively removed under basic conditions, allowing for further functionalization.

Click Chemistry: The PEG linker can participate in click chemistry reactions to form stable bioconjugates.

Common Reagents and Conditions

Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).

Boc Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

Fmoc Deprotection: Produces a free amine that can be further functionalized.

Boc Deprotection: Produces a free amine that can be used in subsequent reactions.

Applications De Recherche Scientifique

Chemistry

Fmoc-PEG5-NHBoc is widely used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . It is also used in peptide synthesis and as a linker in various bioconjugation reactions.

Biology and Medicine

In biological research, this compound is used to create bioconjugates with proteins, antibodies, and peptides. These bioconjugates are valuable in drug delivery, diagnostic imaging, and therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications. Its ability to form stable linkages makes it suitable for creating functionalized surfaces and materials.

Mécanisme D'action

The mechanism of action of Fmoc-PEG5-NHBoc involves its role as a linker in bioconjugates and PROTACs. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides solubility and flexibility, while the Boc group protects the terminal amine until it is needed for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-PEG3-NHBoc: Similar structure but with a shorter PEG chain.

Fmoc-PEG7-NHBoc: Similar structure but with a longer PEG chain.

Fmoc-PEG5-NH2: Lacks the Boc protection on the terminal amine.

Uniqueness

Fmoc-PEG5-NHBoc is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile tool in chemical and biological research .

Propriétés

Formule moléculaire |

C30H42N2O8 |

|---|---|

Poids moléculaire |

558.7 g/mol |

Nom IUPAC |

tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C30H42N2O8/c1-30(2,3)40-29(34)32-13-15-36-17-19-38-21-20-37-18-16-35-14-12-31-28(33)39-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)(H,32,34) |

Clé InChI |

LGQRHGBIETYXLD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)

![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)